REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:19])[C:5]([CH3:18])([CH3:17])[CH2:6][CH2:7][CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:16])[CH3:2].[BrH:20]>C(O)(=O)C>[CH2:1]([O:3][C:4](=[O:19])[C:5]([CH3:18])([CH3:17])[CH2:6][CH2:7][CH2:8][CH:9]([Br:20])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:16])[CH3:2]
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Name
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6-(2-Chlorophenyl)-2,2-dimethylhex-5-enoic acid ethyl ester
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Quantity
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15 g
|
Type
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reactant
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Smiles
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C(C)OC(C(CCC=CC1=C(C=CC=C1)Cl)(C)C)=O
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Br
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Name
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ice water
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Quantity
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250 mL
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Type
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reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×100 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with saturated NaHCO3 solution (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The crude product (18 g) was purified by column chromatography (silica gel, ethyl acetate/heptane=1/20 to 1/10)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CCCC(C1=C(C=CC=C1)Cl)Br)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: PERCENTYIELD | 80.14% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |